molecular formula C11H13BrO4 B1293102 2-Bromo-4-isopropoxy-5-methoxybenzoic acid CAS No. 1142201-89-5

2-Bromo-4-isopropoxy-5-methoxybenzoic acid

Cat. No.: B1293102
CAS No.: 1142201-89-5
M. Wt: 289.12 g/mol
InChI Key: JKHMLZVDLVTXHO-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropoxy-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C11H13BrO4 and its molecular weight is 289.12 g/mol. The purity is usually 95%.
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Safety and Hazards

The safety information for 2-Bromo-4-isopropoxy-5-methoxybenzoic acid can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-isopropoxy-5-methoxybenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with divalent metal transporter 1 (DMT1) inhibitors, which are crucial for metal ion transport across cell membranes . The interaction between this compound and DMT1 inhibitors can influence the transport and homeostasis of essential metal ions such as iron and zinc within cells.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of DMT1 inhibitors, this compound can alter the intracellular concentrations of metal ions, which in turn affects various signaling pathways and metabolic processes . Additionally, changes in gene expression patterns have been observed in response to the presence of this compound, indicating its potential role in regulating cellular functions at the genetic level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in its structure allows for halogen bonding with target proteins, while the isopropoxy and methoxy groups contribute to hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific target. For example, the binding of this compound to DMT1 inhibitors can inhibit their activity, thereby affecting metal ion transport and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, with degradation occurring under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained alterations in cellular function, including changes in metal ion homeostasis and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate metal ion transport without causing significant toxicity . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These findings highlight the importance of determining the appropriate dosage for experimental studies to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion transport and homeostasis. This compound interacts with enzymes and cofactors involved in the metabolism of metal ions, influencing metabolic flux and metabolite levels . The modulation of these pathways by this compound can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas, such as regions with high metal ion concentrations . The transport and distribution of this compound are crucial for its biochemical activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and organelles involved in metal ion storage and transport . The localization of this compound within these compartments is essential for its activity and function in regulating metal ion homeostasis and other cellular processes.

Properties

IUPAC Name

2-bromo-5-methoxy-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHMLZVDLVTXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Br)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236307
Record name 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-89-5
Record name 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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